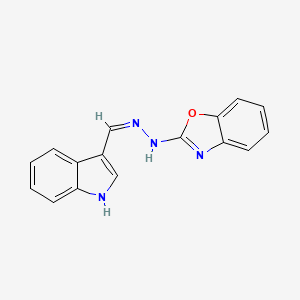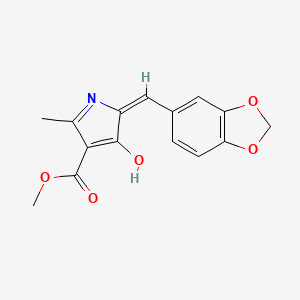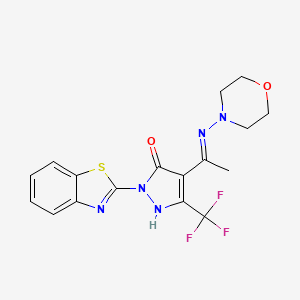
1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone
Overview
Description
“1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone” is a chemical compound that likely contains an indole core structure, which is a common moiety in many biologically active molecules . Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Synthesis Analysis
The synthesis of indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Molecular Structure Analysis
The molecular structure of indole-3-carbaldehyde consists of a fused six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring . The carbonyl group attached at the 3-position of the indole ring makes it a versatile precursor for various chemical transformations .
Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Physical and Chemical Properties Analysis
Indole-3-carbaldehyde has a molar mass of 145.161 g·mol−1 and a melting point of 198 °C . It has an orthorhombic crystal structure with a lattice volume of 710.3 .
Mechanism of Action
Safety and Hazards
Future Directions
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Properties
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-2-6-13-12(5-1)11(9-17-13)10-18-20-16-19-14-7-3-4-8-15(14)21-16/h1-10,17H,(H,19,20)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVARDVZCXUVNV-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B3720983.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720986.png)
![4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzonitrile](/img/structure/B3720990.png)
![ethyl 2-methyl-5-[(3-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3720996.png)


![N'-[3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene]isonicotinohydrazide](/img/structure/B3721011.png)
![N-{2-[2-(3,5-dichloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3721019.png)

![2-[(4-hydroxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3721022.png)
![2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721023.png)
![N-(4-butylphenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B3721031.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B3721038.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B3721039.png)
